2,3-Dihydro-5h-1,4-benzodioxipin-5-one

Description

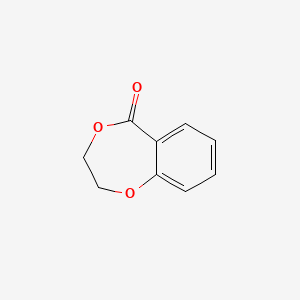

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVNMBGWXYJCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177431 | |

| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22891-52-7 | |

| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydro-5h-1,4-benzodioxipin-5-one chemical properties

An In-Depth Technical Guide to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one: Properties, Synthesis, and Applications

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepinone ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural features and synthetic versatility.[1][2] The benzodioxepin core is a key structural motif found in various biologically active molecules and serves as a valuable template for the design and synthesis of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Molecular Structure and Identifiers

The fundamental structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one consists of a bicyclic system where a 1,4-dioxepin ring is fused to a benzene ring. The '-5-one' suffix indicates a ketone functional group at the 5th position of the dioxepin ring.

Caption: Molecular structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Chemical Identifiers:

-

InChI: InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2[5][]

-

InChIKey: PYVNMBGWXYJCCL-UHFFFAOYSA-N[5][]

-

Canonical SMILES: C1COC(=O)C2=CC=CC=C2O1[5][]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the molecule's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Melting Point | 30 °C | [8] |

| Refractive Index | 1.558 | [8] |

| Topological Polar Surface Area | 35.5 Ų | [5][7] |

| Hydrogen Bond Acceptor Count | 3 | [5][7] |

| Complexity | 179 | [5][7] |

| Storage Temperature | Ambient temperatures | [5] |

The seven-membered dioxepin ring provides significant conformational flexibility, allowing it to adopt various low-energy conformations such as boat and chair-like forms.[1] This flexibility is a critical determinant of its biological activity, as it governs how the molecule interacts with the binding sites of target proteins.[1]

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-5-ones can be achieved through several routes. Classical methods often involve the ring closure of corresponding alcohols and acids, which may require activation of either the acid or alcohol functionality to achieve good yields and chemoselectivity.[2]

A common retrosynthetic approach involves the disconnection of the ether and ester bonds of the seven-membered ring.[1] This strategy points to precursors like 2-(2-hydroxyethoxy)phenoxyacetic acid or the use of 2-(2-hydroxyethoxy)benzaldehyde, where the aldehyde group is oxidized to a carboxylic acid, followed by intramolecular cyclization.[1]

A modern and efficient method involves a tandem oxidation and iodolactonization reaction. This process, mediated by CuI and tert-butyl hydroperoxide (TBHP), synthesizes halogenated benzodioxepinones from 2-O-tethered alkenyl benzaldehydes in moderate to good yields.[2] The reaction proceeds through the initial oxidation of the aldehyde to an acid, which is then followed by iodolactonization.[2]

Caption: General workflow for the tandem oxidation-iodolactonization synthesis.

Chemical Reactivity and Derivatization

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is amenable to a wide range of chemical transformations, making it a versatile scaffold for creating diverse derivatives.[1] The ketone functionality at the C5 position is a primary site for modification.[1] For instance, this ketone can be converted into a cyanohydrin, which can then be reduced to an amino alcohol, introducing new functional groups for further elaboration.[1]

Spectroscopic Profile

-

¹H NMR: In derivatives like 9-Chloro-3-(iodomethyl)-3-methyl-2,3-dihydro-5H-benzo[e][1][8]dioxepin-5-one, proton signals for the aromatic ring typically appear in the δ 7.0-8.1 ppm region. Protons on the dioxepin ring are observed at approximately δ 3.3-4.6 ppm.[2]

-

¹³C NMR: For the same derivative, the carbonyl carbon (C=O) signal appears around δ 164.3 ppm. Aromatic carbons resonate in the δ 118-154 ppm range, while the aliphatic carbons of the dioxepin ring are found further upfield.[2]

-

IR Spectroscopy: The characteristic carbonyl (C=O) stretching vibration for the ketone group is observed in the range of 1690-1700 cm⁻¹.[2]

-

Mass Spectrometry (MS): GC-MS data for the parent compound is available, which is crucial for confirming its molecular weight and fragmentation pattern.[9] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of synthesized derivatives.[2]

Applications in Drug Discovery and Research

The 1,4-benzodioxane and related benzodioxepin scaffolds are considered "evergreen" and versatile templates in medicinal chemistry.[4] They are present in numerous drug candidates and approved drugs targeting a wide array of biological targets.[3][4]

Scaffold for Biologically Active Molecules

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one moiety and its analogs serve as foundational structures for developing novel therapeutic agents. For example, derivatives of the related 2,3-dihydro-1,4-benzodioxine scaffold have been identified as promising inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in DNA repair and a significant target in oncology.[1][10] A lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified through virtual screening and subsequently modified to produce highly potent PARP1 inhibitors.[10]

Scaffold Hopping and Bioisosteric Replacement

To optimize pharmacological properties, strategies like scaffold hopping and bioisosteric replacement are employed.[1]

-

Scaffold Hopping: This involves replacing the central benzodioxepinone core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features.[1]

-

Bioisosteric Replacement: This strategy involves substituting atoms or groups within the molecule with others that have similar physical or chemical properties. For the benzodioxepinone core, the oxygen atoms could be replaced with sulfur (to create benzoxathiepine analogs) or nitrogen. The carbonyl group is also a target for such modifications to alter polarity, metabolic stability, and hydrogen bonding capacity.[1]

Caption: Conceptual diagram of scaffold hopping and bioisosteric replacement.

Safety and Handling

-

Storage: The compound should be stored at ambient temperatures.[5]

-

Safety: Currently, there is no specific GHS classification or detailed hazard information available for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this chemical.

References

-

Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. (2017). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

2,3-dihydro-5H-1,4-benzodioxepin-5-one. (n.d.). Stenutz. Retrieved January 21, 2026, from [Link]

-

5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2018). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]

- 2. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 7. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | C9H8O3 | CID 211314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-dihydro-5H-1,4-benzodioxepin-5-one [stenutz.eu]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one

This guide provides a comprehensive technical overview of the physical and structural characteristics of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one (CAS No. 22891-52-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical insights into its structural analysis and characterization.

Introduction: The Structural Significance of the Benzodioxipin Scaffold

The this compound core is a noteworthy heterocyclic scaffold in medicinal chemistry.[1] It features a benzene ring fused to a seven-membered dioxepin ring, a structure that imparts significant three-dimensional complexity. The biological activity of molecules is profoundly influenced by their geometry, and non-planar structures like this are of great interest in drug discovery for creating novel molecular shapes that can interact with biological targets.[2] The inherent flexibility of the seven-membered ring allows it to adopt multiple low-energy conformations, such as boat-like and chair-like forms, which can be critical for its interaction with enzyme binding sites.[3] The ketone functional group at the C5 position serves as a key handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR).[3]

Core Molecular and Physical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of all further experimental work, from solubility testing to synthetic modification.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 22891-52-7 | [4][] |

| Molecular Formula | C₉H₈O₃ | [4][] |

| Molecular Weight | 164.16 g/mol | [4][] |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxepin-5-one | [4] |

| Canonical SMILES | C1COC(=O)C2=CC=CC=C2O1 | [4][] |

| InChI Key | PYVNMBGWXYJCCL-UHFFFAOYSA-N | [4][] |

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties. These values are crucial for predicting the compound's behavior in various solvent systems and its potential for membrane permeability. The XLogP3-AA value of 1.5, for instance, suggests moderate lipophilicity.

| Property | Value | Source |

| Melting Point | 30 °C | [6] |

| XLogP3-AA | 1.5 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Refractive Index | 1.558 | [6] |

| Complexity | 179 | [4] |

Structural and Conformational Analysis

The defining feature of this compound is its fused ring system. The seven-membered dioxepin ring is not planar and its conformational flexibility is a key determinant of its biological function.[3] Understanding this structure is paramount for rational drug design.

Caption: Key structural features of the molecule.

Conformational Isomerism

The dioxepin ring can exist in various conformations, primarily boat and chair forms. The energy barrier between these conformations is typically low, meaning the molecule can be conformationally dynamic in solution. The specific conformation adopted can be influenced by substituents, the solvent environment, and crystal packing forces.[3] This flexibility is crucial as it dictates how the molecule presents its pharmacophoric features to a biological target.

Spectroscopic Characterization Workflow

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. A multi-technique approach involving Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) is the gold standard.

Caption: A standard workflow for spectroscopic analysis.

Mass Spectrometry

Objective: To confirm the molecular weight of the compound. Expected Result: The primary result from an electron ionization (EI) mass spectrum would be the molecular ion peak (M⁺). For C₉H₈O₃, the expected exact mass is 164.0473 g/mol .[4] A GC-MS spectrum for this compound is available in spectral databases, which can be used as a reference.[7]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer. An Agilent GC-MS system with a standard non-polar column (e.g., HP-5MS) is a common choice.

-

GC Method:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Look for a peak in the total ion chromatogram. The mass spectrum of this peak should display a molecular ion (M⁺) at m/z ≈ 164. Key fragmentation patterns would likely involve the loss of CO (m/z 136) or elements of the dioxepin ring.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups. Expected Result: The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic/ether components.

-

~1680-1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ketone) stretch. This is a key diagnostic peak.

-

~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: Strong absorptions from the Ar-O-C (aryl ether) and C-O-C (aliphatic ether) asymmetric and symmetric stretches, respectively.

-

~1450-1600 cm⁻¹: Several medium-to-strong absorptions from the C=C stretching vibrations within the aromatic ring.

-

~2850-3000 cm⁻¹: Weak to medium C-H stretching from the aliphatic CH₂ groups.

-

>3000 cm⁻¹: Weak C-H stretching from the aromatic ring.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Rationale: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solids or oils.

-

Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping with isopropanol. Place a small amount (a few milligrams) of the solid sample or a single drop of the oil (since the melting point is 30°C, it may be liquid) directly onto the crystal.

-

Data Acquisition: Clamp the sample arm down to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction) and label the major peaks, comparing them to expected values for the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming connectivity and completing the structure elucidation. Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):

-

δ ~7.0-7.8 ppm: A complex multiplet pattern integrating to 4 protons, corresponding to the four protons on the aromatic ring. The exact shifts and splitting will depend on the electronic effects of the fused ring.

-

δ ~4.4-4.8 ppm: A multiplet, likely appearing as two distinct triplets or complex multiplets, integrating to 4 protons. These correspond to the two inequivalent CH₂ groups of the ethylenedioxy bridge (-O-CH₂-CH₂-O-).

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz):

-

δ ~190-200 ppm: A weak signal for the ketone carbonyl carbon (C=O).

-

δ ~120-160 ppm: Six signals for the six carbons of the benzene ring. Two will be quaternary (no attached protons) and four will be methines (CH).

-

δ ~60-80 ppm: Two signals for the two aliphatic carbons of the ethylenedioxy bridge (-O-CH₂-CH₂-O-).

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Cap the tube and invert several times to ensure complete dissolution.

-

Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical. Co-add 8 to 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A standard pulse program like zgpg30 is used.

-

Due to the low natural abundance of ¹³C and longer relaxation times, many more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

-

Data Processing and Interpretation: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to TMS. Correlate the ¹H and ¹³C data to confirm the molecular structure.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container at ambient temperature, away from strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a structurally interesting molecule with a flexible seven-membered heterocyclic ring that is of potential value in medicinal chemistry. Its physical characteristics—a low melting point and moderate lipophilicity—are foundational to its handling and formulation. The characterization of this compound relies on a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The protocols and expected spectral features detailed in this guide provide a robust framework for scientists to verify the identity, purity, and structure of this compound, ensuring the integrity and validity of their research endeavors.

References

-

PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Online] Available at: [Link]

-

PubChem. 2,3-Dihydro-1,4-benzodioxin-5-ol. [Online] Available at: [Link]

-

MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Online] Available at: [Link]

-

PubMed Central. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][4]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Online] Available at: [Link]

-

Stenutz. 2,3-dihydro-5H-1,4-benzodioxepin-5-one. [Online] Available at: [Link]

-

MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Online] Available at: [Link]

-

SpectraBase. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique bridged seven-membered ring structure, containing both an aromatic ether and a ketone functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The structural elucidation and confirmation of this molecule are critically dependent on a thorough analysis of its spectroscopic data. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Features

The foundational step in interpreting the spectroscopic data of any molecule is a clear understanding of its structure. 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol , possesses a benzodioxepin core.[1][2] This structure is characterized by a benzene ring fused to a seven-membered dioxepin ring containing a ketone at the 5-position. The numbering of the atoms is crucial for the assignment of spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is expected to show signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0 - 7.9 | Multiplet | 4H |

| -O-CH₂- | ~4.5 | Triplet | 2H |

| -CH₂-C=O | ~3.0 | Triplet | 2H |

Table 1: Predicted ¹H NMR chemical shifts for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.[3]

Interpretation:

-

Aromatic Region (δ 7.0-7.9): The four protons on the benzene ring will appear as a complex multiplet due to their differing electronic environments and coupling to each other. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the benzene ring.

-

Aliphatic Region (δ 3.0-4.5): The two methylene groups (-CH₂-) in the dioxepin ring are not equivalent. The protons of the methylene group adjacent to the oxygen atom (-O-CH₂-) are expected to be deshielded and appear at a higher chemical shift (around 4.5 ppm) as a triplet. The protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O) will be slightly less deshielded and are predicted to resonate around 3.0 ppm, also as a triplet due to coupling with the adjacent methylene group.

For comparison, the ¹H NMR spectrum of the closely related compound, 3-(bromomethyl)-2,3-dihydro-5H-benzo[e][4][5]dioxepin-5-one, shows similar patterns, which can aid in the assignment of the parent compound's spectrum.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Ketone) | ~190 - 200 |

| Aromatic C-O | ~150 - 160 |

| Aromatic C-C | ~115 - 135 |

| -O-CH₂- | ~70 |

| -CH₂-C=O | ~35 |

Table 2: Predicted ¹³C NMR chemical shifts for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.[3]

Interpretation:

-

Carbonyl Carbon (δ 190-200): The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons (δ 115-160): The six carbons of the benzene ring will give rise to several signals in this region. The two carbons attached to oxygen atoms will be the most deshielded among the aromatic carbons.

-

Aliphatic Carbons (δ 35-70): The two methylene carbons in the dioxepin ring will appear in the aliphatic region. The carbon atom bonded to the oxygen (-O-CH₂-) will be more deshielded than the carbon adjacent to the carbonyl group (-CH₂-C=O).

The ¹³C NMR spectrum of 3-(bromomethyl)-2,3-dihydro-5H-benzo[e][4][5]dioxepin-5-one can serve as a useful reference for confirming these assignments.[4]

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis:

Caption: A standard procedure for preparing a KBr pellet for FT-IR analysis.

Trustworthiness of the Protocol:

This self-validating system ensures a high-quality spectrum by:

-

Using dry KBr: Potassium bromide is hygroscopic, and any absorbed water will show a broad O-H stretching band around 3400 cm⁻¹, which can obscure important spectral features.

-

Fine Grinding: This minimizes scattering of the infrared beam, leading to a better signal-to-noise ratio and sharper absorption bands.

-

Transparent Pellet: A clear pellet indicates uniform mixing and proper pressing, ensuring that the infrared beam passes through the sample effectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Fragmentation:

For 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (MW = 164.16), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 164. The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

| m/z | Proposed Fragment | Neutral Loss |

| 164 | [C₉H₈O₃]⁺˙ | - |

| 136 | [C₈H₈O₂]⁺˙ | CO |

| 108 | [C₇H₄O₂]⁺˙ | C₂H₄ |

| 92 | [C₆H₄O]⁺˙ | C₂H₄O |

Table 4: Predicted major fragment ions in the mass spectrum of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one. [3] Interpretation of Fragmentation Pathway:

Caption: A simplified representation of the predicted fragmentation pathway.

-

Loss of CO (m/z 136): A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule, leading to a fragment ion at m/z 136.

-

Loss of Ethene (m/z 136): The dioxepin ring can undergo retro-Diels-Alder type fragmentation, leading to the loss of an ethene molecule and the formation of a radical cation at m/z 136.

-

Further Fragmentation: The fragment at m/z 136 can further lose ethene to give an ion at m/z 108.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Workflow for GC-MS Analysis:

Caption: A general workflow for the GC-MS analysis of an organic compound.

Expert Insights on Experimental Choices:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for the separation of aromatic compounds.

-

Ionization Method: Electron Impact (EI) at 70 eV is the standard ionization technique for GC-MS. It provides reproducible fragmentation patterns that can be compared with spectral libraries for compound identification.

Conclusion

The comprehensive spectroscopic analysis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, through the synergistic application of NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. The predicted data presented in this guide, supported by comparative analysis with related compounds and established experimental protocols, offers a valuable resource for researchers in the field. The detailed interpretation of the spectroscopic features, grounded in the principles of chemical structure and reactivity, empowers scientists to confidently identify and utilize this important molecular scaffold in their research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules, 29(9), 1999. Retrieved from [Link]

-

PubChem. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

Sources

CAS number 22891-52-7 properties and structure

An In-Depth Technical Guide to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (CAS No. 22891-52-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one, registered under CAS number 22891-52-7, is a heterocyclic compound featuring a benzodioxepin core. This structural motif is of significant interest in medicinal chemistry and materials science. The inherent flexibility of the seven-membered dioxepin ring allows for diverse conformational possibilities, which is a critical consideration in rational drug design and understanding its mechanism of action when incorporated into larger molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, structural analysis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is established by its nomenclature and structural representation. 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is systematically named 2,3-dihydro-1,4-benzodioxepin-5-one according to IUPAC conventions.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 22891-52-7 | ChemIDplus[1], Thermo Fisher Scientific[2] |

| Molecular Formula | C₉H₈O₃ | PubChem[1], Thermo Fisher Scientific[3] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxepin-5-one | PubChem[1] |

| Synonyms | 2,3-dihydro-5H-benzo[e][1][4]dioxepin-5-one | Guidechem[5] |

| InChI Key | PYVNMBGWXYJCCL-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1COC(=O)C2=CC=CC=C2O1 | PubChem[1] |

The structure consists of a benzene ring fused to a seven-membered dioxepin ring containing a ketone functional group. This arrangement provides a rigid aromatic portion and a flexible heterocyclic component, a combination often sought in the design of bioactive molecules.

Caption: 2D structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability for laboratory use and its potential as a drug candidate.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid, white to pink crystalline powder or fused solid | Thermo Fisher Scientific[2][3] |

| Melting Point | 29 - 31 °C / 84.2 - 87.8 °F | Thermo Fisher Scientific[3] |

| Boiling Point | 178 - 184 °C / 352.4 - 363.2 °F | Thermo Fisher Scientific[3] |

| Water Solubility | Insoluble in water | Thermo Fisher Scientific[3] |

| Topological Polar Surface Area | 35.5 Ų | Guidechem[5] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[5] |

| Hydrogen Bond Donor Count | 0 | Guidechem[5] |

The low melting point indicates that this compound can be handled as a solid at room temperature but will readily melt with gentle heating. Its insolubility in water suggests that organic solvents would be required for solution-based reactions or analyses.[3] The topological polar surface area (TPSA) is a key parameter in drug discovery for predicting drug absorption and transport properties. A TPSA of 35.5 Ų is well within the range typically associated with good cell permeability.

Synthesis and Retrosynthesis

Understanding the synthetic routes to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is essential for its availability in research and for the creation of novel derivatives. A common retrosynthetic approach involves the disconnection of the ether and ester bonds within the seven-membered ring.[1]

Caption: Simplified retrosynthetic analysis workflow.

A key precursor in the synthesis is 2-(2-hydroxyethoxy)benzaldehyde.[1] This precursor contains the necessary aromatic core and the hydroxyethoxy side chain. The synthetic strategy involves the oxidation of the aldehyde group to a carboxylic acid, followed by an intramolecular cyclization (lactonization) with the hydroxyl group to form the seven-membered dioxepinone ring.[1]

Experimental Protocol: Synthesis of 2-(2-hydroxyethoxy)benzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylaldehyde and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Haloethanol: Add a protected 2-haloethanol (e.g., 2-bromoethanol protected with a tert-butyldimethylsilyl group) to the reaction mixture.

-

Williamson Ether Synthesis: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds via a Williamson ether synthesis mechanism.[1]

-

Workup and Deprotection: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is then subjected to a deprotection step (e.g., using a fluoride source like TBAF for a silyl protecting group) to yield 2-(2-hydroxyethoxy)benzaldehyde.

-

Purification: Purify the final product by column chromatography on silica gel.

Applications in Research and Drug Development

2,3-Dihydro-5H-1,4-benzodioxepin-5-one serves as a valuable scaffold in medicinal chemistry. While specific biological activities for this exact compound are not extensively documented in the provided search results, the benzodioxepin core is a component of various biologically active molecules. The thiazole ring system, for instance, is a significant building block in many anticancer drugs, and modifications of such cores are a proven strategy for improving potency.[6]

Scaffold Hopping and Bioisosteric Replacement:

In drug design, strategies like scaffold hopping and bioisosteric replacement are employed to discover novel chemical entities with improved properties.[1]

-

Scaffold Hopping: This involves replacing the central benzodioxepin core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups responsible for biological activity.

-

Bioisosteric Replacement: This strategy involves substituting atoms or groups within the molecule with others that have similar physical or chemical properties. For the 2,3-dihydro-5H-1,4-benzodioxepin-5-one moiety, potential bioisosteric replacements could include:

-

Replacing the oxygen atoms in the dioxepin ring with sulfur or nitrogen to create benzoxathiepine or benzodiazepine analogs, respectively.[1]

-

Replacing the benzene ring with a pyridine ring, which has been shown in related 1,4-benzodioxan derivatives to yield compounds with interesting activities in the central nervous system and for cardiovascular diseases.[1]

-

These strategies highlight the potential of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold as a starting point for developing new therapeutic agents.

Analytical and Spectroscopic Characterization

The structural elucidation of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one and its derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure by mapping the chemical environments of the hydrogen and carbon nuclei.[1]

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[7]

-

Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying the functional groups present in the molecule, with theoretical calculations aiding in the definitive assignment of vibrational modes.[1]

Safety and Handling

According to the available safety data sheet, 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is not classified as hazardous to health or the environment at the concentrations typically supplied.[3] However, as with all laboratory chemicals, standard safety precautions should be observed.

Table 3: Handling and Storage Guidelines

| Guideline | Recommendation | Source |

| Personal Protective Equipment | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. | Thermo Fisher Scientific[3] |

| Ventilation | Ensure adequate ventilation. | Thermo Fisher Scientific[3] |

| Handling | Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. | Thermo Fisher Scientific[3] |

| Storage | Keep the container tightly closed in a dry and well-ventilated place. | Thermo Fisher Scientific[3] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Thermo Fisher Scientific[3] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | Thermo Fisher Scientific[3] |

This compound is intended for research use only and is not for human or veterinary use.[1]

Conclusion

2,3-Dihydro-5H-1,4-benzodioxepin-5-one (CAS No. 22891-52-7) is a well-characterized compound with a structural motif that holds considerable interest for medicinal chemists and drug development professionals. Its defined physicochemical properties, established synthetic routes, and potential for modification through techniques like scaffold hopping and bioisosteric replacement make it a valuable building block in the quest for novel therapeutic agents. While it is important to handle this compound with appropriate laboratory precautions, it is not considered hazardous under normal use conditions. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

-

2H-Benzo[e][1][4]dioxepin-5(3H)-one(CAS# 22891-52-7) - angenechemical.com. (n.d.). Retrieved from [Link]

-

5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Patel, S., & Sengupta, P. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Drug Development Research, 80(1), 108-117. Retrieved from [Link]

Sources

- 1. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]

- 2. 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. angenesci.com [angenesci.com]

- 5. guidechem.com [guidechem.com]

- 6. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Molecular structure and conformation of 2,3-Dihydro-5h-1,4-benzodioxipin-5-one

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, a heterocyclic compound of significant interest in polymer chemistry and as a scaffold in medicinal chemistry. The document elucidates the molecule's structural features, conformational flexibility, spectroscopic signature, and synthetic pathways. By integrating theoretical principles with data from analogous systems, this guide offers field-proven insights into the molecule's behavior, serving as an essential resource for researchers leveraging this scaffold in materials science and drug discovery.

Introduction: A Scaffold of Versatility

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a bicyclic molecule featuring a benzene ring fused to a seven-membered dioxepin ring containing a ketone functional group. While its most prominent application is as a monomer in ring-opening polymerization (ROP) to create novel aromatic/aliphatic polyesters[1][2][3][4], the foundational 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry.[5] The parent 2,3-dihydro-1,4-benzodioxine structure is present in numerous drug candidates, where its ability to interact with biological receptors is highly dependent on its three-dimensional structure.[5] Understanding the nuanced conformational landscape of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is therefore critical for predicting its reactivity, polymerization behavior, and its potential as a building block for pharmacologically active agents.

Molecular Identity and Core Structure

The unambiguous identification of a chemical entity is the foundation of scientific rigor. The key identifiers and properties for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxepin-5-one | [1] |

| CAS Number | 22891-52-7 | [6] |

| Molecular Formula | C₉H₈O₃ | [7] |

| Molecular Weight | 164.16 g/mol | [7] |

| Canonical SMILES | C1COC(=O)C2=CC=CC=C2O1 | [7] |

| InChI Key | PYVNMBGWXYJCCL-UHFFFAOYSA-N | [7] |

| Physical State | Solid | [6] |

| Melting Point | 30 °C | [6] |

| Refractive Index | 1.558 | [6] |

The molecule's architecture consists of two main components: a planar, aromatic benzene ring and a non-planar, saturated seven-membered dioxepin ring. This fusion imparts a unique combination of rigidity and flexibility that governs its chemical and physical properties.

Sources

- 1. Top 781 Polymer Chemistry papers published in 2016 [scispace.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-dihydro-5H-1,4-benzodioxepin-5-one [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Discovery and Development of Novel 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Derivatives

Executive Summary

The pursuit of novel chemical scaffolds that can serve as platforms for drug discovery is a cornerstone of modern medicinal chemistry. The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core represents a compelling, yet underexplored, heterocyclic system. Its structural relationship to well-established pharmacophores, such as 1,4-benzodioxanes and various benzodiazepines, suggests a high potential for diverse biological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic synthesis, biological evaluation, and structure-activity relationship (SAR) exploration of novel derivatives based on this scaffold. We will detail robust synthetic pathways, propose a logical screening cascade for target identification, and outline the principles of lead optimization, thereby establishing a foundational framework for initiating discovery programs centered on this promising molecular architecture.

Chapter 1: The 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Core Structure

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold is a nine-atom bicyclic system featuring a benzene ring fused to a seven-membered dioxepin ring containing a lactone (cyclic ester) functionality.[3][] The chemical formula for the parent structure is C₉H₈O₃.[3] This arrangement imparts a unique three-dimensional conformation that is distinct from its more planar six-membered ring analogue, 1,4-benzodioxan.

The inherent flexibility of the seven-membered dioxepin ring is a critical attribute.[1] Unlike rigid aromatic systems, this flexibility allows derivatives to adopt multiple low-energy conformations, which can be crucial for optimizing interactions within the binding sites of various biological targets.[1] Understanding and predicting these conformational preferences is therefore essential for rational drug design.[1]

Rationale for Investigation: Learning from Structural Analogues

The therapeutic potential of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold is strongly suggested by the extensive pharmacology of its structural relatives.

-

1,4-Benzodioxanes: This closely related scaffold is present in numerous compounds with a wide range of biological activities, including potent and selective antagonists for α-adrenoceptors.[5][6] Derivatives have also been developed as selective COX-2 inhibitors for anti-inflammatory applications, inhibitors of Heat shock protein 90 (Hsp90) and Focal Adhesion Kinase (FAK) in oncology, and as potential treatments for central nervous system and cardiovascular diseases.[2][7]

-

Benzodiazepines and Benzothiazepines: These seven-membered heterocyclic systems are renowned for their CNS activities, famously as anxiolytics and anticonvulsants.[8][9] Their broad biological profile also extends to anticancer and antimicrobial activities, highlighting the versatility of the seven-membered ring in drug design.[10][11]

-

PARP1 Inhibition: Recent studies on 2,3-dihydro-1,4-benzodioxine derivatives, a six-membered ring analogue, have led to the identification of potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, a clinically validated target in cancer therapy.[12] This provides a direct and compelling hypothesis for the potential of the seven-membered benzodioxepin scaffold in oncology.

This body of evidence strongly supports the hypothesis that the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is a "privileged scaffold" worthy of in-depth investigation.

Chapter 2: Strategic Synthesis of the Core Scaffold and its Derivatives

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection points at the ether and ester linkages of the dioxepin ring. This leads to readily available starting materials, primarily catechol or salicylic acid derivatives and a suitable C2 or C3 synthon. The most common and reliable approaches begin with precursors that already contain the aromatic core.[1]

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Pathway: From 2,3-Dihydroxybenzoic Acid

One of the most robust and well-documented methods for constructing the benzodioxepine core involves the cyclization of a 2,3-dihydroxybenzoic acid derivative. This multi-step synthesis offers excellent control and allows for the introduction of diversity elements on the aromatic ring at an early stage.

Caption: Synthetic workflow from 2,3-dihydroxybenzoic acid.

Detailed Experimental Protocol: Synthesis of 2,3-dihydrobenzo[b][1][13]dioxine-5-carboxamide (A Representative Analogue)

This protocol is adapted from a validated synthesis of a closely related six-membered ring analogue, demonstrating the core chemical transformations required.[12] The principles are directly applicable to the seven-membered ring synthesis.

Step 1: Esterification of 2,3-dihydroxybenzoic acid (12)

-

Suspend 2,3-dihydroxybenzoic acid (12) in methanol.

-

Add concentrated sulfuric acid dropwise at 0 °C.

-

Reflux the mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,3-dihydroxybenzoate (13).[12]

Step 2: Alkylation with 1,2-dibromoethane

-

Dissolve the methyl ester (13) in a suitable solvent such as DMF or acetone.

-

Add potassium carbonate (K₂CO₃) as a base.

-

Add 1,2-dibromoethane dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford the cyclized ester (14).[12]

Step 3: Hydrolysis of the Ester

-

Dissolve the cyclized ester (14) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the carboxylic acid.

Step 4: Amide Formation via Mixed-Anhydride Method

-

Dissolve the resulting carboxylic acid in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine followed by isobutyl chloroformate.

-

Stir the mixture for 15-20 minutes.

-

Add a solution of the desired amine (e.g., aqueous ammonia for the primary carboxamide) and allow the reaction to warm to room temperature.

-

Extract the product, dry the organic phase, and purify by crystallization or chromatography to yield the final carboxamide derivative (4).[12]

Chapter 3: Biological Evaluation and Target Identification

Rationale for Target Selection

Based on the activities of structurally related scaffolds, a logical starting point for a screening campaign is to investigate targets in oncology and inflammation.[2][7][12]

-

Primary Targets: PARP1 and COX-2 are proposed as primary targets due to the established activity of benzodioxine/benzodioxane analogues against them.[7][12]

-

Secondary/Broader Screening: A broader panel could include kinases known to be modulated by similar scaffolds, such as FAK, PI3K, and JAK-3, as well as GPCRs like α-adrenoceptors.[2][5]

Experimental Workflow: A High-Throughput Screening (HTS) Cascade

A tiered approach ensures that resources are focused on the most promising compounds. The workflow progresses from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based assays.

Caption: A tiered high-throughput screening cascade.

Detailed Protocol: In Vitro PARP1 Inhibition Assay

This is a representative protocol for a primary biochemical assay.

-

Reagents & Materials: Recombinant human PARP1 enzyme, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody conjugated to a reporter (e.g., HRP), substrate for the reporter.

-

Plate Preparation: Coat high-binding 96-well plates with streptavidin and incubate with biotinylated NAD⁺.

-

Reaction Mixture: In a separate plate, prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

-

Initiation: Transfer the reaction mixture to the prepared assay plate to initiate the PARylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Wash the plate to remove unbound reagents. Add the anti-PAR-HRP antibody and incubate.

-

Signal Generation: After another wash step, add the HRP substrate (e.g., TMB). The amount of colorimetric signal generated is inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis: Measure absorbance at the appropriate wavelength. Calculate percent inhibition relative to controls and determine IC₅₀ values by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical data for a small, focused library of derivatives against two primary targets.

| Compound ID | R¹ Substituent | R² Substituent | PARP1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| BZD-001 | H | H | 12.5 | > 50 |

| BZD-002 | 7-Cl | H | 2.1 | 45.8 |

| BZD-003 | 8-F | H | 5.8 | > 50 |

| BZD-004 | 7-OMe | H | 15.2 | 8.3 |

| BZD-005 | H | 4-F-Ph | 0.88 | 22.1 |

| BZD-006 | 7-Cl | 4-F-Ph | 0.095 | 18.4 |

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

Analysis of Initial Hits

-

Aromatic Substitution: Small, electron-withdrawing groups at the 7-position (e.g., BZD-002) appear to enhance PARP1 inhibitory activity compared to the unsubstituted parent (BZD-001).

-

C5-Ketone Derivatization: Modification of the C5-ketone, for example by converting it to a carboxamide and adding a substituted phenyl group (R²), dramatically increases potency (compare BZD-001 to BZD-005).[12]

-

Synergistic Effects: Combining favorable substitutions at both the aromatic ring and the C5-position (BZD-006) leads to a significant, synergistic improvement in potency, resulting in a lead candidate with double-digit nanomolar activity.

SAR Logic and Key Modification Points

A systematic exploration of the scaffold is critical for building a robust SAR. The following diagram illustrates the key regions of the molecule for modification.

Caption: Key molecular regions for SAR exploration. (Note: This DOT script is conceptual as it cannot render a chemical structure image. The labels describe the modification points on the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold.)

Chapter 5: Future Perspectives and Conclusion

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. The initial synthetic strategies are robust, and the clear pharmacological precedents set by related structures provide a logical roadmap for biological evaluation.

The primary path forward involves:

-

Library Synthesis: Synthesizing a diverse library of compounds based on the SAR principles outlined.

-

ADME/Tox Profiling: Subjecting lead compounds like the hypothetical BZD-006 to early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling to assess their drug-like properties.

-

In Vivo Evaluation: Advancing optimized leads into relevant animal models to establish proof-of-concept for efficacy and safety.

References

- 2,3-Dihydro-5h-1,4-benzodioxipin-5-one - Benchchem. (URL: )

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. (URL: )

-

Synthesis of 2,3-dihydrobenzo[b][1][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (URL: [Link])

-

2,3-dihydro-5H-1,4-benzodioxepin-5-one - Stenutz. (URL: [Link])

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (URL: [Link])

-

Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][13]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC - NIH. (URL: [Link])

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (URL: [Link])

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed. (URL: [Link])

-

Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed. (URL: [Link])

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. (URL: [Link])

-

University of Dundee Structure-activity relationships of 1,5-dihydro-2H-benzo[b][1][13]diazepine-2,4(3H)- diones as inhibitors of. (URL: [Link])

-

(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. (URL: [Link])

-

Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - NIH. (URL: [Link])

-

A Review: Synthesis and Pharmacological Profile of[1][3]-Benzothiazepine - ResearchGate. (URL: [Link])

-

A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design - ResearchGate. (URL: [Link])

-

Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives - Semantic Scholar. (URL: [Link])

-

Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1][2][13]triazolo[4,5-c][2][12]benzodiazepin-3(2H)-ones - PubMed. (URL: [Link])

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

-

Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (URL: [Link])

Sources

- 1. This compound Supplier [benchchem.com]

- 2. air.unimi.it [air.unimi.it]

- 3. 2,3-dihydro-5H-1,4-benzodioxepin-5-one [stenutz.eu]

- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Significance of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffold

<_ A.I. will begin by structuring the in-depth technical guide. It will start with an introduction highlighting the significance of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one core in medicinal chemistry. Following this, it will delve into the primary retrosynthetic strategies, dedicating sections to "Disconnection Approach I: Intramolecular Cyclization" and "Disconnection Approach II: Intermolecular Condensation." Within each of these sections, it will explain the logic behind the disconnection, present the forward synthetic route, and provide a detailed, step-by-step experimental protocol. To enhance clarity, each strategic approach will be accompanied by a Graphviz diagram illustrating the retrosynthetic logic and the forward synthesis workflow. A comparative table summarizing the advantages and disadvantages of each strategy will be included. The guide will conclude with a comprehensive "References" section, listing all cited sources with their titles, sources, and verifiable URLs, ensuring scientific integrity and providing readers with avenues for further exploration.>## A Senior Application Scientist's Guide to the Retrosynthetic Analysis of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Core

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is a prominent heterocyclic scaffold that has garnered considerable attention in the fields of medicinal chemistry and drug development. Its unique seven-membered ring system, fused to a benzene ring, imparts a distinct three-dimensional architecture that is conducive to interactions with a variety of biological targets. This structural motif is found in a range of biologically active molecules, including potent inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), a key target in oncology.[1] The versatility of the benzodioxepinone core allows for extensive chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.[2] Consequently, a thorough understanding of the synthetic strategies to access this core structure is of paramount importance for researchers aiming to develop novel therapeutics.

This technical guide provides an in-depth exploration of the retrosynthetic analysis of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core. We will dissect the molecule to reveal logical bond disconnections that lead to readily available starting materials and discuss the forward synthetic routes in detail, providing field-proven insights into experimental choices and protocols.

Disconnection Approach I: Intramolecular Cyclization via Friedel-Crafts Acylation

One of the most logical and frequently employed strategies for the construction of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core involves an intramolecular Friedel-Crafts acylation.[3][4][5] This approach is predicated on the formation of the seven-membered ring in the final key step.

Retrosynthetic Logic and Forward Synthesis Pathway

The primary disconnection in this strategy is the bond between the aromatic ring and the carbonyl carbon. This leads to a precursor molecule, a phenoxyacetic acid derivative, where the acyl group is tethered to the aromatic ring via an ether linkage.

Diagram 1: Retrosynthetic Analysis via Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic disconnection and forward synthesis plan for the intramolecular Friedel-Crafts acylation approach.

The forward synthesis commences with the selective O-alkylation of catechol with a suitable two-carbon unit, such as bromoacetic acid, to form 2-hydroxyphenoxyacetic acid. This is followed by a second Williamson ether synthesis with a protected two-carbon alcohol, like 2-bromoethanol, to yield the cyclization precursor. The crucial ring-closing step is then achieved through an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid catalyst like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acid chloride followed by treatment with a Lewis acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

-

Catechol

-

Sodium hydroxide

-

Bromoacetic acid

-

2-Bromoethanol

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA)

Step 1: Synthesis of 2-Hydroxyphenoxyacetic Acid

-

Dissolve catechol (1.0 eq) in an aqueous solution of sodium hydroxide (2.1 eq).

-

Slowly add a solution of bromoacetic acid (1.0 eq) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Acidify the solution with concentrated HCl to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain 2-hydroxyphenoxyacetic acid.

Step 2: Synthesis of 2-(2-Hydroxyethoxy)phenoxyacetic Acid

-

To a solution of 2-hydroxyphenoxyacetic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add 2-bromoethanol (1.1 eq) and heat the mixture to 80 °C for 6 hours.

-

Cool the reaction mixture, pour it into water, and acidify with HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Add the crude 2-(2-hydroxyethoxy)phenoxyacetic acid (1.0 eq) to polyphosphoric acid (10-20 eq by weight).

-

Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the residue by column chromatography to yield 2,3-dihydro-5H-1,4-benzodioxepin-5-one.

Disconnection Approach II: Intermolecular Condensation and Ring Formation

An alternative and highly convergent strategy involves the direct condensation of catechol with a suitable three-carbon dielectrophile, followed by cyclization. This approach often utilizes a Williamson ether synthesis as the key bond-forming reaction.[6][7][8][9][10]

Retrosynthetic Logic and Forward Synthesis Pathway

This retrosynthetic approach disconnects the two ether linkages of the seven-membered ring, leading to catechol and a C3-synthon. A common and effective C3-synthon is a dihalo-alcohol derivative.

Diagram 2: Retrosynthetic Analysis via Intermolecular Condensation

Caption: Retrosynthetic disconnection and forward synthesis plan for the intermolecular condensation approach.

A practical forward synthesis based on this strategy involves the ring-opening of epichlorohydrin to generate a hydroxy-protected dihalo-alkylating agent.[11] This agent then undergoes a double Williamson ether synthesis with catechol in the presence of a base to form the seven-membered ring. Subsequent deprotection and oxidation of the resulting secondary alcohol furnish the target ketone.

Experimental Protocol: Intermolecular Condensation

Materials:

-

Epichlorohydrin

-

A suitable protecting group source (e.g., dihydropyran and catalytic acid for THP protection)

-

Catechol

-

Potassium carbonate

-

Acetone

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM)

Step 1: Preparation of the Protected Dihalo-Alkylating Agent

-

React epichlorohydrin with a suitable acid to open the epoxide, followed by protection of the resulting hydroxyl group (e.g., as a tetrahydropyranyl (THP) ether). This yields a 1,3-dihalo-2-(protected-oxy)propane.

Step 2: Double Williamson Ether Synthesis

-

In a round-bottom flask, combine catechol (1.0 eq), the protected dihalo-alkylating agent (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in acetone.

-

Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

-

After completion, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the cyclized, protected alcohol intermediate.

Step 3: Deprotection and Oxidation

-

Dissolve the purified intermediate in a suitable solvent (e.g., methanol for THP deprotection) and add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the acid, remove the solvent, and extract the product.

-

Dissolve the deprotected alcohol in DCM and add PCC (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain 2,3-dihydro-5H-1,4-benzodioxepin-5-one.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Reactions | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts Acylation | Williamson Ether Synthesis, Friedel-Crafts Acylation | Convergent; utilizes readily available starting materials. | The cyclization step can require harsh conditions (strong acids) which may not be suitable for sensitive substrates.[12] |

| Intermolecular Condensation | Williamson Ether Synthesis, Protection/Deprotection, Oxidation | Modular and can be adapted for the synthesis of substituted analogs.[11] | Multi-step process involving protection and deprotection, which can lower the overall yield. |

Conclusion

The retrosynthetic analysis of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core reveals two primary and effective synthetic strategies. The choice between an intramolecular Friedel-Crafts acylation and an intermolecular condensation approach will depend on the specific synthetic goals, the availability of starting materials, and the desired substitution patterns on the final molecule. Both routes offer robust and reliable methods for accessing this important heterocyclic scaffold, providing a solid foundation for the development of novel and biologically active compounds.

References

- Ali, T., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29575-29613.

-

ResearchGate. (n.d.). Benzodioxepinone synthesis: optimization a. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Retrieved from [Link]

-

ACS Publications. (n.d.). A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Seven-Membered Rings. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][2][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

-

MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

-

RMIT University. (n.d.). Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Radical Retrosynthesis. Retrieved from [Link]

-

Stenutz. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][3][12]triazines. Retrieved from [Link]

Sources

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Benzodioxipinone Scaffold: A Privileged Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The benzodioxipinone scaffold, a heterocyclic system featuring a benzene ring fused to a seven-membered dioxipinone ring, has garnered increasing attention in medicinal chemistry. Its unique three-dimensional conformation and electronic properties make it a "privileged scaffold" – a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the known and potential biological activities of benzodioxipinone and structurally related benzodioxane and benzodioxole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the broader benzodioxole and benzodioxane families, which share key structural motifs with benzodioxipinones, have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, targeting several hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A. Mechanisms of Anticancer Action

1. Induction of Apoptosis and Cell Cycle Arrest: